molecular formula C8H9BrO B1266663 2-Bromo-1-phenylethanol CAS No. 2425-28-7

2-Bromo-1-phenylethanol

Cat. No. B1266663
CAS RN: 2425-28-7
M. Wt: 201.06 g/mol
InChI Key: DAHHEUQBMDBSLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-1-phenylethanol involves several steps, including bromination, Grignard reaction, and hydrolysis. Unuigboje and Emenike (2011) outlined a convergent synthesis approach, starting with the bromination of benzene to yield bromobenzene, which is then reacted with magnesium to form phenylmagnesium bromide. Ethene, generated from ethanol, is transformed into 1,2-dibromoethane, which subsequently reacts with the Grignard reagent to produce 2-phenylbromoethane. Finally, reaction with aqueous sodium hydroxide in acetone yields 2-phenylethanol (Unuigboje & Emenike, 2011).

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-phenylethanol is characterized by the presence of a bromo group attached to the ethanol backbone at the second carbon, with a phenyl ring attached to the first carbon. This structure is foundational for understanding its chemical behavior and reactivity. The analysis of its structure helps in predicting its interactions with other molecules and its functional capabilities in synthesis processes.

Chemical Reactions and Properties

2-Bromo-1-phenylethanol undergoes various chemical reactions, including substitution and elimination reactions, due to the presence of the bromo group. It serves as a precursor for synthesizing other valuable compounds in organic chemistry. For example, it can participate in palladium-catalyzed cross-coupling reactions, contributing to the synthesis of complex organic molecules (Li et al., 2011).

Scientific Research Applications

Production of Natural 2-Phenylethanol

2-Phenylethanol (2-PE) is widely used in the food, fragrance, and cosmetics industries. A study by Chreptowicz et al. (2016) discusses an alternative method for 2-PE production using yeast biomass. The study showcases the use of the JM2014 yeast strain for the production of natural 2-PE, achieving an overall efficiency of 97.21% in biotransformation. The method outlined provides a promising alternative to chemical synthesis and plant extraction for producing natural 2-PE (Chreptowicz et al., 2016).

Identification in Bromadol

2-Phenylethanol has been identified as a major impurity in commercial Bromadol samples. A study by Li et al. (2014) established a quantitative analysis method for this impurity using High-Performance Liquid Chromatography (HPLC). The study also provided a simple method to remove this impurity from Bromadol (Li et al., 2014).

Catalysis in Organic Synthesis

Joshi et al. (2013) described the use of KHSO4 as a catalyst for the conversion of 2-bromo-1-phenylethanols into various organic compounds under solvent-free conditions. This process is noteworthy for its economic and environmental advantages, including the recyclability of the KHSO4 catalyst (Joshi et al., 2013).

Role in DNA Interaction Studies

Novák et al. (2003) explored the role of 2-bromo-1-phenylethanol in the synthesis of hydroxy(phenyl)ethylguanines. These compounds are significant as they are major guanine adducts formed by the interaction of styrene 7,8-oxide with DNA (Novák et al., 2003).

Metabolic Engineering for 2-Phenylethanol Production

Wang et al. (2019) reviewed various metabolic engineering strategies applied to microorganisms for increasing bioproduction of 2-PE. These strategies include alleviating feedback inhibition, improving precursor transport, and enhancing enzyme activities (Wang et al., 2019).

Safety And Hazards

While specific safety and hazard information for 2-Bromo-1-phenylethanol is not available from the search results, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-bromo-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHHEUQBMDBSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941844
Record name 2-Bromo-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-phenylethanol

CAS RN

2425-28-7, 199343-14-1
Record name α-(Bromomethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2425-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-(Bromomethyl)benzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1-phenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-(bromomethyl)benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Bromoacetophenone (1 g) was dissolved in tetrahydrofuran (8 ml), and a solution of borane-dimethylamine (326 mg) in tetrahydrofuran (6 ml) was added thereto at room temperature. After the reaction mixture was stirred at room temperature for 60 hours, methanol (1 ml) and 1 M hydrochloric acid aqueous solution (5 ml) were added thereto, and the mixture was extracted with diethyl ether. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. After removing the solvent by distillation from the organic layer, the residue was purified by silica gel column chromatography to obtain the title compound from a fraction eluted with hexane-ethyl acetate (5:1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
326 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
SS Bhosale, PL Joshi, AS Rae - Organic preparations and …, 1992 - Taylor & Francis
2-Bromo-I-phenylethanol (1) is a useful intermediate in organic synthesis.'" It can be converted to the antibiotic chloramphenicol via P-bromo~ tyrene.~'~ In connection with some …
Number of citations: 4 www.tandfonline.com
X Ge, Y Mo, G Xing, L Ji, H Zhao, J Chen, B He… - Bioorganic …, 2018 - Elsevier
… The key intermediate 1 was synthesized according to the general procedure [16], compounds 2a-m were synthesized by coupling different substituted 2-bromo-1-phenylethanol with …
Number of citations: 16 www.sciencedirect.com
G Joshi, E Suresh, S Adimurthy - Synthetic Communications, 2013 - Taylor & Francis
… It may be noted that 2-bromo-1-phenylethanol with KHSO 4 at high temperature and pressure afforded the eliminated product β-bromostyrene. [ Citation 20 ] In the present study, we …
Number of citations: 3 www.tandfonline.com
B Rubial, A Ballesteros… - European Journal of …, 2018 - Wiley Online Library
… Also, the reaction of phenylacetylene with 2-bromo-1-phenylethanol 5a failed to … e For 2-bromo-1-phenylethanol 5a as electrophile. … e For 2-bromo-1-phenylethanol 5a as electrophile. …
J Novák, I Linhart, H Dvořáková, V Kubelka - Organic Letters, 2003 - ACS Publications
… Protecting the hydroxyl group in both 2-bromo-2-phenylethanol and 2-bromo-1-phenylethanol enhanced the alkylation of 2-amino-6-chloropurine to give corresponding 7- and 9-…
Number of citations: 19 pubs.acs.org
JHL Spelberg, L Tang, M van Gelder, RM Kellogg… - Tetrahedron …, 2002 - Elsevier
… A spectrophotometric assay for halohydrin dehalogenases based on the absorption difference between the halohydrin para-nitro-2-bromo-1-phenylethanol and the epoxide para-…
Number of citations: 115 www.sciencedirect.com
F Xue, X Ya, Y Xiu, Q Tong, Y Wang, X Zhu, H Huang - Catalysis Letters, 2019 - Springer
… It showed the highest enantioselectivity in the dehalogenation of 20 mM (R,S)-2-bromo-1-phenylethanol, which yielded (S)-2-bromo-1-phenylethanol with 99% ee and 34.5% yield. …
Number of citations: 8 link.springer.com
Y Ni, JH Xu - Journal of Molecular Catalysis B: Enzymatic, 2002 - Elsevier
… into 2-bromo-1-phenylethanol. The ee maintained >99.9% throughout the course. … of enzyme catalyzing the formation of 1.0 μmol 2-bromo-1-phenylethanol/min under above conditions. …
Number of citations: 69 www.sciencedirect.com
LC Rocha, HV Ferreira, EF Pimenta, RGS Berlinck… - Marine …, 2010 - Springer
… cells that had been grown in artificial sea water medium containing a high concentration of chloride ions (1.20 M) catalysed the biotransformation of 1 to 2-bromo-1-phenylethanol 4 (56…
Number of citations: 49 link.springer.com
BE Lara - 2004 - search.proquest.com
… The halohydrins, 1) (±)-2-chloro-1-phenylethanol and 2) (±)-2-bromo-1phenylethanol were … HPLC was used to monitor the kinetic enzymatic resolution of (±)-2bromo-1-phenylethanol. …
Number of citations: 2 search.proquest.com

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